
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with morpholino-substituted indazoles. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate . A similar approach was used for the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined and found to crystallize in the monoclinic system. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, space group P21/n . This information is valuable as it provides insights into the potential crystal packing and molecular interactions that could be expected for the compound "1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide".
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to the compound , they do describe the reactivity of similar compounds. The amination and cyclisation reactions used in the synthesis of the related compounds suggest that the pyrazole carboxamide core of the compound may also be amenable to similar chemical transformations . These reactions could be useful for further functionalization or for the synthesis of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do mention that related compounds possess distinct effective inhibition on the proliferation of cancer cell lines . This suggests that the compound "this compound" may also exhibit biological activity, potentially as an antitumor agent. The presence of fluorine atoms and the morpholino group could influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.
Wissenschaftliche Forschungsanwendungen
GPR39 Agonists Modulated by Zinc
A study identified kinase inhibitors as novel GPR39 agonists, highlighting the role of zinc as an allosteric potentiator of GPR39 activation by small molecules. This discovery expands the potential of kinase inhibitors, including fluoro-substituted compounds similar in structure to the query compound, in targeting G protein-coupled receptors for therapeutic applications Sato et al., 2016.
Antimicrobial Activity of Fluoro-substituted Compounds
Research into sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a structural relative of the queried compound, demonstrates significant antimicrobial potency. This work underlines the potential of fluoro-substituted morpholine derivatives in developing new antimicrobial agents Janakiramudu et al., 2017.
Antitumor Activity of Fluoro-containing Derivatives
The synthesis and characterization of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, including compounds structurally analogous to the query, indicate their utility in antitumor activity studies. These findings suggest the potential application of such compounds in cancer research Hao et al., 2017.
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
A study on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which are chemically related to the compound , showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This research indicates the potential of such compounds in developing treatments for diabetes, infections, and oxidative stress-related conditions Menteşe et al., 2015.
Synthesis and Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with the queried compound, has been explored for their cytotoxicity against cancer cells. This line of research highlights the potential use of such compounds in the development of new anticancer drugs Hassan et al., 2014.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4O3/c25-20-5-1-3-18(13-20)15-30-16-22(23(31)27-7-8-29-9-11-32-12-10-29)24(28-30)33-17-19-4-2-6-21(26)14-19/h1-6,13-14,16H,7-12,15,17H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAFAZZKBYKGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)
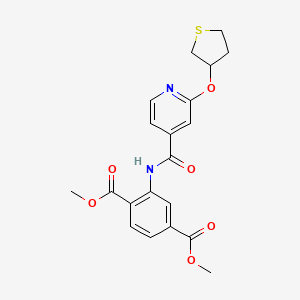
![3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2505565.png)
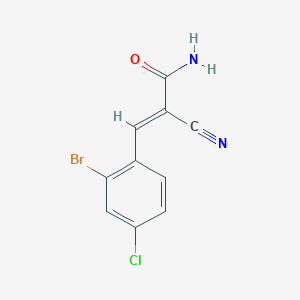
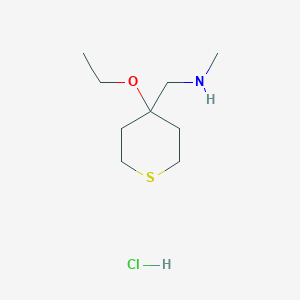

![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)
![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)
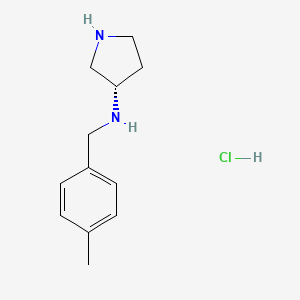
![1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2505573.png)
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)
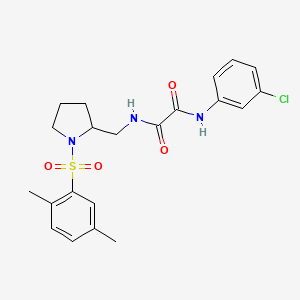
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)
